molecular formula C10H13N5O5 B14760713 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one CAS No. 735-67-1

2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one

Katalognummer: B14760713
CAS-Nummer: 735-67-1
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: MOZNRKVCZZBIHM-QPPQHZFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one is a complex organic compound known for its significant role in various biochemical processes This compound is structurally characterized by a pteridine ring system substituted with an amino group and a tetrahydroxybutyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the pteridine ring or the side chain, leading to different structural analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Wissenschaftliche Forschungsanwendungen

2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes. It can act as a cofactor or modulator, influencing the activity and stability of enzymes like tryptophan hydroxylase and phenylalanine hydroxylase . The compound’s ability to increase the thermal stability of these enzymes highlights its potential as a pharmacological chaperone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-methyl-5,6,7,8-tetrahydropterin
  • 6,7-dimethyl-5,6,7,8-tetrahydropterin
  • Folic acid

Uniqueness

Compared to its analogs, 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one exhibits unique properties, such as its specific stereochemistry and the presence of a tetrahydroxybutyl side chain. These features contribute to its distinct biochemical activity and potential therapeutic applications .

Eigenschaften

CAS-Nummer

735-67-1

Molekularformel

C10H13N5O5

Molekulargewicht

283.24 g/mol

IUPAC-Name

2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one

InChI

InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)/t4-,6-,7-/m1/s1

InChI-Schlüssel

MOZNRKVCZZBIHM-QPPQHZFASA-N

Isomerische SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H]([C@@H](CO)O)O)O

Kanonische SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.